3-Aminoisonicotinaldehyde hydrochloride
Overview
Description
3-Aminoisonicotinaldehyde hydrochloride: is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.58 g/mol . This compound is known for its role as an inhibitor of the enzyme polyamine oxidase, which is involved in the production of polyamines and reactive oxygen species . It has shown potential in inhibiting the growth of resistant breast cancer cells by inducing cell death and inhibiting cellular proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoisonicotinaldehyde hydrochloride typically involves the reaction of isonicotinaldehyde with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoisonicotinaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Aminoisonicotinaldehyde hydrochloride is used as a building block in the synthesis of more complex organic molecules . It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used to study the role of polyamine oxidase in cellular processes . It helps in understanding the enzyme’s function and its impact on cell growth and differentiation .
Medicine: The compound has shown potential in cancer research, particularly in inhibiting the growth of resistant breast cancer cells . It is being investigated for its therapeutic applications in oncology .
Industry: this compound is used in the production of pharmaceuticals and other fine chemicals . Its role as an intermediate in chemical synthesis makes it valuable in industrial applications .
Mechanism of Action
The mechanism of action of 3-Aminoisonicotinaldehyde hydrochloride involves the inhibition of polyamine oxidase . This enzyme is crucial for the production of polyamines and reactive oxygen species, which are essential for various cellular processes . By inhibiting polyamine oxidase, the compound disrupts these processes, leading to reduced cell proliferation and induced cell death . This mechanism is particularly relevant in the context of cancer research, where the compound’s ability to inhibit cell growth is of significant interest .
Comparison with Similar Compounds
3-Aminopyridine: Similar in structure but lacks the aldehyde group.
Isonicotinaldehyde: Similar in structure but lacks the amino group.
4-Aminoisonicotinaldehyde: Similar but with the amino group at a different position.
Uniqueness: 3-Aminoisonicotinaldehyde hydrochloride is unique due to the presence of both the amino and aldehyde functional groups on the isonicotinic acid framework . This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-aminopyridine-4-carbaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJGPBLUQRCKQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662862 | |
Record name | 3-Aminopyridine-4-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187174-13-5 | |
Record name | 3-Aminopyridine-4-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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